CP-868388

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chirality

The molecule is designated (3S)-, indicating a specific spatial arrangement of its atoms. This chirality can be important in biological activity, as some biological targets may only interact with one specific enantiomer.

Piperidine core

The molecule contains a piperidine core, a common structural motif found in many biologically active molecules. Piperidine derivatives have been studied for their potential applications in a variety of therapeutic areas, including central nervous system disorders, antidepressants, and anticonvulsants.

Substituted aromatic rings

The presence of two substituted aromatic rings suggests potential for interactions with enzymes or receptors. These interactions could be explored in the context of drug discovery efforts.

CP-868388 is a synthetic compound known for its selective inhibition of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This compound is characterized by its complex structure, which includes a piperidine moiety and a phenoxy group, contributing to its biological activity. The chemical formula for CP-868388 is C₁₈H₂₃N₃O₄, and it has a molecular weight of 341.39 g/mol. The compound is often utilized in research settings to explore its potential therapeutic applications in cancer treatment, particularly in tumors with mutations in the B-Raf gene.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Reacting with amines to form amides.

- Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.

CP-868388 exhibits potent inhibitory activity against B-Raf kinase, making it an important compound in cancer research. Its specificity for B-Raf over other kinases allows for targeted therapeutic strategies. In preclinical studies, CP-868388 has demonstrated efficacy against melanoma and other cancers harboring B-Raf mutations. The compound's mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

The synthesis of CP-868388 typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring is constructed using cyclization reactions.

- Coupling Reactions: The piperidine derivative is then coupled with phenolic compounds through various coupling methods such as Suzuki or Heck reactions.

- Final Modifications: Additional functional groups are introduced through selective reactions to achieve the final structure.

Recent advancements have focused on enantioselective synthesis techniques to produce CP-868388 in its desired stereochemical configuration .

CP-868388 is primarily researched for its potential applications in oncology. Its ability to inhibit B-Raf kinase makes it a candidate for:

- Cancer Therapy: Particularly in treating melanoma and other cancers with B-Raf mutations.

- Research Tool: Used in laboratory settings to study signaling pathways and drug resistance mechanisms in cancer cells.

Additionally, CP-868388's structure serves as a scaffold for developing new inhibitors targeting related kinases.

Studies have shown that CP-868388 interacts specifically with B-Raf kinase, leading to significant downstream effects on cellular signaling pathways. Interaction studies often involve:

- Binding Affinity Measurements: Evaluating how strongly CP-868388 binds to B-Raf compared to other kinases.

- Cell Line Studies: Assessing the compound's effects on cell proliferation and survival in various cancer cell lines.

These studies help elucidate the selectivity and potency of CP-868388 as an inhibitor.

Several compounds share structural similarities or biological targets with CP-868388. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Vemurafenib | Contains a pyrimidine core | B-Raf inhibitor used in melanoma treatment | First approved B-Raf inhibitor |

| Dabrafenib | Similar piperazine structure | Selective B-Raf inhibitor | Higher selectivity for mutant forms |

| Sorafenib | Multi-target kinase inhibitor | Inhibits Raf kinases and others | Broader spectrum of activity against multiple kinases |

These compounds are distinguished by their specific binding affinities, selectivity profiles, and clinical applications, making each unique despite their similar mechanisms of action targeting the MAPK pathway.

Peroxisome Proliferator-Activated Receptor Alpha Agonism: Binding Kinetics and Selectivity

CP-868388 functions as a potent and highly selective peroxisome proliferator-activated receptor alpha agonist with remarkable binding characteristics that distinguish it from other compounds in its class [1] [2] [3]. The compound demonstrates exceptional binding affinity for human peroxisome proliferator-activated receptor alpha with a dissociation constant (Ki) of 10.8 nanomolar, positioning it among the most potent peroxisome proliferator-activated receptor alpha ligands characterized to date [1] [2] [3].

The selectivity profile of CP-868388 represents a significant advancement in peroxisome proliferator-activated receptor alpha pharmacology. The compound exhibits a remarkable 321-fold selectivity for peroxisome proliferator-activated receptor alpha over peroxisome proliferator-activated receptor gamma, with a Ki value of 3.47 micromolar for the latter receptor [1] [2] [3]. This exceptional selectivity ratio exceeds that of many fibrate compounds and demonstrates minimal or no affinity for peroxisome proliferator-activated receptor beta/delta [1] [2] [3].

Comparative analysis with other piperidine synthetic agonists reveals that CP-868388 demonstrates superior binding characteristics. Within the piperidine series, CP-868388 exhibits the highest binding affinity with its Ki value of 10.8 nanomolar, surpassing CP-775146 (24.5 nanomolar) and CP-865529 (74 nanomolar) [4]. This binding hierarchy correlates directly with the compounds' transcriptional activation potencies and physiological effects.

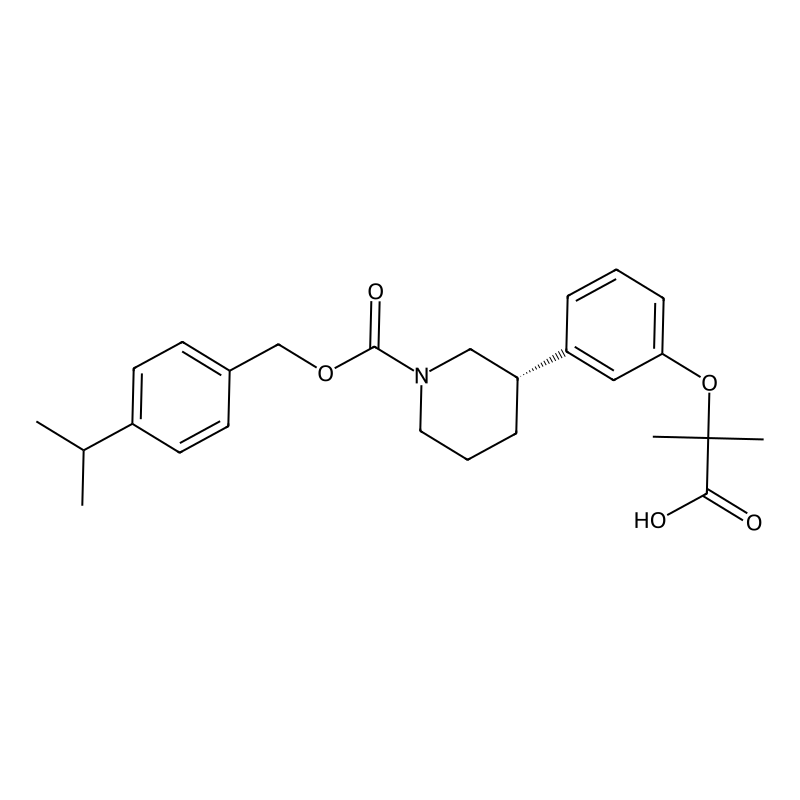

The molecular basis for this exceptional selectivity lies in the compound's unique structural features that enable optimal interactions with the peroxisome proliferator-activated receptor alpha ligand-binding domain. The compound's chemical structure, (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid [5] [6], incorporates specific pharmacophoric elements that contribute to its high-affinity binding and receptor selectivity.

Nuclear Receptor Activation Dynamics

The nuclear receptor activation dynamics of CP-868388 involve a sophisticated sequence of molecular events that culminate in transcriptional activation of target genes involved in lipid metabolism [1] [7]. Upon binding to the peroxisome proliferator-activated receptor alpha ligand-binding domain, CP-868388 induces conformational changes that stabilize the AF2 helix in an active configuration, creating a favorable surface for coactivator recruitment [8] [9].

The ligand-dependent activation process begins with CP-868388 occupying the large Y-shaped ligand-binding pocket within the peroxisome proliferator-activated receptor alpha ligand-binding domain [8] [9]. This binding event triggers a conformational rearrangement that positions the AF2 helix to form a charge clamp with conserved amino acid residues, specifically involving a lysine residue in helix 3 and a glutamate residue in the AF2 helix [8]. This charge clamp formation is critical for stabilizing the active receptor conformation and creating the coactivator-binding surface.

The activation dynamics demonstrate dose-dependent characteristics, with CP-868388 exhibiting robust transcriptional activation of peroxisome proliferator-activated receptor alpha with an EC50 of 18 nanomolar in HepG2 cells [1] [7]. This potent transcriptional activity reflects the compound's ability to efficiently induce the conformational changes necessary for optimal coactivator recruitment and transcriptional complex assembly.

The nuclear receptor activation process also involves heterodimerization with retinoid X receptor alpha, forming the functional transcriptional unit that binds to peroxisome proliferator-activated receptor response elements in target gene promoters [10] [11]. This heterodimerization is enhanced by ligand binding, with CP-868388 stabilizing the peroxisome proliferator-activated receptor alpha-retinoid X receptor alpha complex in its transcriptionally active state.

Transcriptional Regulation of Lipid Metabolism Genes

CP-868388 exerts its pharmacological effects through the transcriptional regulation of genes involved in multiple aspects of lipid metabolism, particularly those governing fatty acid oxidation, triglyceride metabolism, and cholesterol homeostasis [10] [12]. The compound's activation of peroxisome proliferator-activated receptor alpha leads to increased expression of genes encoding enzymes and proteins essential for fatty acid uptake, activation, and catabolism.

The transcriptional program activated by CP-868388 includes genes involved in peroxisomal and mitochondrial fatty acid beta-oxidation pathways [10] [12]. Key target genes include acyl-CoA oxidase 1, the rate-limiting enzyme in peroxisomal fatty acid oxidation, and carnitine palmitoyltransferase 1, which facilitates the entry of long-chain fatty acids into mitochondria for beta-oxidation [10] [12]. The compound also upregulates expression of fatty acid transport proteins and fatty acid binding proteins that enhance cellular fatty acid uptake and intracellular trafficking.

In addition to fatty acid oxidation genes, CP-868388 influences the expression of genes involved in triglyceride metabolism and lipoprotein processing [10] [12]. This includes apolipoprotein genes that affect high-density lipoprotein and very-low-density lipoprotein metabolism, contributing to the compound's hypolipidemic effects. The transcriptional regulation extends to genes involved in gluconeogenesis and ketone body synthesis, reflecting peroxisome proliferator-activated receptor alpha's role as a master regulator of metabolic adaptation during fasting states.

The compound's transcriptional effects demonstrate tissue-specific patterns, with the most pronounced gene expression changes occurring in metabolically active tissues such as liver, skeletal muscle, and heart [10] [12]. This tissue selectivity reflects the natural expression pattern of peroxisome proliferator-activated receptor alpha and contributes to the compound's therapeutic specificity.

Cross-Talk with Coactivators (Steroid Receptor Coactivator-1, Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha)

The pharmacological activity of CP-868388 is critically dependent on its ability to recruit specific coactivator proteins that form the transcriptional machinery necessary for gene activation [1] [7] [13]. The compound demonstrates robust and dose-dependent recruitment of steroid receptor coactivator-1 with an EC50 of 4.7 nanomolar, indicating high-affinity coactivator interactions that contribute to its potent transcriptional activity [1] [7].

Steroid receptor coactivator-1 recruitment by CP-868388 occurs through the well-characterized LXXLL motif mechanism, where specific leucine-rich helical domains within steroid receptor coactivator-1 interact with the activated peroxisome proliferator-activated receptor alpha ligand-binding domain [13]. The compound's binding induces conformational changes that create optimal surfaces for steroid receptor coactivator-1 interaction, with different LXXLL motifs being utilized depending on the specific ligand-receptor combination. For peroxisome proliferator-activated receptor alpha, the recruitment typically involves LXD1 and LXD2 motifs of steroid receptor coactivator-1, with appropriate spacing being critical for functional interaction [13].

The recruitment of peroxisome proliferator-activated receptor gamma coactivator-1 alpha by CP-868388 represents a crucial aspect of the compound's mechanism of action, particularly regarding metabolic gene regulation [1] [14] [15]. Peroxisome proliferator-activated receptor gamma coactivator-1 alpha serves as a master regulator of mitochondrial biogenesis and oxidative metabolism, making its recruitment essential for the full expression of peroxisome proliferator-activated receptor alpha's metabolic program [14] [15]. The compound demonstrates dose-dependent recruitment of peroxisome proliferator-activated receptor gamma coactivator-1 alpha peptides, suggesting its ability to activate the broader metabolic regulatory network controlled by this coactivator [1].

The cross-talk between these coactivators creates a hierarchical assembly of the transcriptional complex, where steroid receptor coactivator-1 serves as a platform for recruiting additional cofactors including CBP/p300 [13]. This secondary recruitment is mediated through steroid receptor coactivator-1's activation domain 1 (AD1), which contains LXXLL-like motifs that interact with CBP/p300 [13]. The CBP/p300 recruitment is essential for chromatin remodeling through histone acetyltransferase activity, creating an open chromatin structure that facilitates transcriptional activation.

The functional significance of this coactivator cross-talk is demonstrated by the compound's ability to maintain transcriptional activity even when individual coactivator functions are partially compromised [13]. This redundancy and cooperative interaction between steroid receptor coactivator-1 and peroxisome proliferator-activated receptor gamma coactivator-1 alpha ensure robust transcriptional responses to CP-868388 treatment and contribute to the compound's reliable pharmacological effects.

CP-868388 demonstrates confirmed oral activity as evidenced by multiple preclinical studies [1] [2] [3] [4]. The compound has been specifically characterized as an "orally active, potent and selective PPARα agonist" [2] [3] [5], indicating successful gastrointestinal absorption following oral administration.

In controlled animal studies using male B6/CBF1J mice, CP-868388 was administered via oral gavage at doses ranging from 0.3 to 3.0 mg/kg once daily for 2 days [4] [5]. These studies demonstrated dose-dependent pharmacological efficacy, with the compound producing a robust and highly significant decrease in circulating plasma triglycerides. At the highest tested dose of 3.0 mg/kg, triglyceride levels were reduced by approximately 50% [4] [5], confirming effective systemic exposure following oral administration.

The compound exhibits favorable physicochemical properties that support oral absorption. With a molecular weight of 439.54 g/mol [1] [2] [3], CP-868388 falls within the optimal range for oral drug candidates as defined by Lipinski's Rule of Five. The compound demonstrates good solubility characteristics, being soluble in DMSO at concentrations up to 125 mg/mL (284.39 mM) with ultrasonic assistance [2] [3] [5].

Chemical stability under storage conditions has been established, with the compound remaining stable as a powder at -20°C for 3 years [2] [3] [5]. The compound exhibits specific optical activity with [α]/D values ranging from -50 to -65° (c = 0.2 in methanol) [6] [7], indicating the presence of a defined stereochemical configuration that may influence its absorption characteristics.

Tissue Distribution Patterns and Plasma Protein Binding

While specific tissue distribution studies for CP-868388 have not been comprehensively reported in the available literature, the compound's pharmacological activity profile provides insights into its systemic distribution characteristics. The compound demonstrates potent and selective PPARα agonism with a Ki value of 10.8 nM [1] [2] [3] [4], while showing significantly lower affinity for PPARβ (Ki of 3.47 μM) and little or no affinity for PPARγ [1] [2] [3].

The tissue-specific expression patterns of PPARα receptors suggest potential distribution sites for CP-868388. PPARα is highly expressed in metabolically active tissues, including the liver, skeletal muscle, cardiac tissue, kidneys, and intestinal cells [8] [9]. These tissues represent the primary sites where CP-868388 would be expected to exert its pharmacological effects, indicating likely distribution to these compartments following systemic absorption.

Plasma protein binding characteristics for CP-868388 have not been specifically quantified in the available literature. However, comparative analysis with other PPAR agonists suggests that protein binding may be significant, as many compounds in this therapeutic class exhibit moderate to high plasma protein binding. For reference, other lipophilic PPAR modulators typically demonstrate protein binding rates ranging from 85% to 95% [10], though specific binding data for CP-868388 requires direct experimental determination.

The compound's lipophilic nature, evidenced by its structure containing aromatic rings and aliphatic chains, suggests potential for extensive tissue distribution. The presence of both lipophilic and hydrophilic functional groups in the molecular structure may facilitate distribution across various tissue compartments while maintaining sufficient aqueous solubility for systemic transport.

Metabolic Pathways and Cytochrome P450 Interactions

Specific metabolic pathways for CP-868388 have not been comprehensively characterized in the available literature. However, the compound's chemical structure provides insights into potential biotransformation routes. The molecule contains multiple functional groups susceptible to phase I and phase II metabolic processes, including aromatic rings, ester linkages, and tertiary carbons [1] [6] [7].

The piperidine ring system present in CP-868388 is commonly metabolized by cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C9 [11] [12] [13]. The carboxylate ester functionality in the molecule represents a potential site for hydrolytic metabolism, which could be mediated by both enzymatic and non-enzymatic processes.

Cytochrome P450 interaction studies specific to CP-868388 have not been reported in the available literature. However, structural analysis suggests potential interactions with major CYP isoforms. The aromatic substituents and tertiary amine functionality are characteristic of compounds that may interact with CYP3A4, the most abundant hepatic cytochrome P450 enzyme responsible for metabolizing approximately 50% of marketed drugs [12] [13].

Given the compound's role as a PPARα agonist, there may be potential for metabolic interactions with other drugs metabolized by hepatic enzymes. PPARα activation can influence the expression of various drug-metabolizing enzymes, including members of the cytochrome P450 superfamily [8] [9]. This could result in pharmacokinetic drug-drug interactions when CP-868388 is co-administered with substrates of these enzymes.

Phase II metabolic pathways potentially involved in CP-868388 metabolism may include glucuronidation and sulfation processes, based on the presence of phenolic and carboxylic acid functionalities that serve as substrates for these conjugation reactions [11] [12].

Elimination Half-Life and Excretion Routes

Elimination half-life data for CP-868388 are not available in the current literature. The compound's pharmacological activity duration in animal studies, where effects were maintained over 2-day dosing periods [4] [5], suggests that the elimination half-life may support once-daily dosing regimens, though specific pharmacokinetic parameters require experimental determination.

Excretion routes for CP-868388 have not been specifically characterized. However, based on the compound's physicochemical properties and structural characteristics, multiple elimination pathways are likely involved. The molecular weight of 439.54 g/mol [1] [2] [3] places the compound below the threshold (approximately 500 g/mol) where renal excretion typically predominates over biliary excretion.

The presence of carboxylic acid functionality in the CP-868388 structure suggests potential for renal elimination via active tubular secretion pathways, particularly those involving organic anion transporters [14] [15] [16]. These transport systems are responsible for the renal clearance of many carboxylate-containing compounds.

Hepatic elimination is likely to be significant given the compound's lipophilic characteristics and potential for extensive hepatic metabolism. The liver represents the primary site of PPARα expression [8] [9], where CP-868388 would be expected to achieve high concentrations, potentially leading to significant hepatic clearance.

Biliary excretion may contribute to elimination, particularly if the compound undergoes extensive phase II conjugation to form glucuronide or sulfate metabolites with higher molecular weights. Compounds with molecular weights exceeding approximately 325 g/mol are more likely to undergo significant biliary elimination [14] [15] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard